N-trans-Cinnamoylimidazole

Description

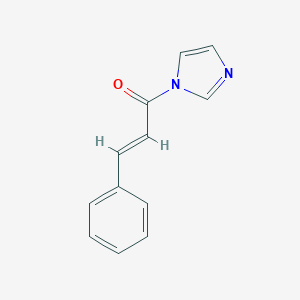

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-imidazol-1-yl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXMXZUJNAGFZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883659 | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-15-4, 2979-51-3 | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxo-3-phenylallyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxo-3-phenylallyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-trans-cinnamoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-trans-Cinnamoylimidazole synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of N-trans-Cinnamoylimidazole

Abstract

This compound is a highly reactive acylating agent and a crucial intermediate in organic synthesis, particularly in the development of pharmacologically active compounds such as chalcones and other enzyme inhibitors. Its synthesis involves the activation of the carboxylic acid of trans-cinnamic acid by 1,1'-carbonyldiimidazole (CDI). This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, grounded in established chemical principles. We will explore the underlying reaction mechanism, offer a detailed, step-by-step protocol, and discuss the critical parameters that ensure a high-purity final product, intended for researchers and professionals in drug development and chemical synthesis.

Core Principles: The Chemistry of Acyl Imidazole Formation

The synthesis of this compound from trans-cinnamic acid and 1,1'-carbonyldiimidazole (CDI) is a classic example of carboxylic acid activation. The process is efficient and generally proceeds under mild conditions, which preserves the trans-configuration of the cinnamoyl moiety.

The Reaction Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

-

Activation Step: The nitrogen atom of one of the imidazole rings in CDI acts as a nucleophile, attacking the carbonyl carbon of trans-cinnamic acid. This forms a highly unstable tetrahedral intermediate.

-

Intermediate Collapse and Product Formation: This intermediate rapidly collapses. The imidazole moiety is an excellent leaving group, stabilized by resonance. The departure of one imidazole group, along with the release of carbon dioxide, results in the formation of the activated acylimidazole, this compound. The reaction is driven to completion by the irreversible loss of CO2 gas.

The overall reaction is depicted below:

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried, and anhydrous solvents must be used, as CDI is highly sensitive to moisture.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity (M) | Quantity | Comments |

| trans-Cinnamic Acid | 148.16 | - | 1.48 g (10 mmol) | Starting material |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | - | 1.78 g (11 mmol) | 1.1 equivalents |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Reaction solvent |

| Diethyl Ether | 74.12 | - | As needed | For precipitation |

| Hexane | 86.18 | - | As needed | For washing |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add trans-cinnamic acid (1.48 g, 10 mmol).

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the trans-cinnamic acid is completely dissolved.

-

Addition of CDI: In a single portion, add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol, 1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of CO2 gas (bubbling), which typically ceases within 1-2 hours. Allow the reaction to stir for a total of 2 hours to ensure completion.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. This will typically yield a white to off-white solid or a viscous oil.

Purification: Isolating the Target Compound

Purification is critical to remove the imidazole byproduct and any unreacted starting materials. The method of choice is precipitation followed by washing.

Purification Rationale

This compound has limited solubility in non-polar solvents like diethyl ether and hexane, whereas the imidazole byproduct is more soluble. This difference in solubility allows for efficient separation.

Step-by-Step Purification Procedure

-

Precipitation: To the residue obtained after solvent evaporation, add approximately 50 mL of diethyl ether and stir vigorously or sonicate. The this compound should precipitate as a white solid.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) followed by two portions of hexane (2 x 20 mL) to remove any residual imidazole.

-

Drying: Dry the purified white solid under high vacuum to remove all traces of solvent. The typical yield is in the range of 85-95%.

Figure 2: Workflow for the purification of this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-135 °C |

| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H), 7.8-7.9 (d, 1H), 7.6-7.7 (m, 2H), 7.4-7.5 (m, 4H), 7.1 (s, 1H), 6.8 (d, 1H) ppm |

| FTIR (KBr) | ν ~1740 cm⁻¹ (C=O stretch, acylimidazole), ~1640 cm⁻¹ (C=C stretch), ~980 cm⁻¹ (trans C-H bend) |

-

Expert Insight: The carbonyl (C=O) stretching frequency in the FTIR spectrum is a key indicator of successful synthesis. The frequency for an acylimidazole (~1740 cm⁻¹) is significantly higher than that of the starting carboxylic acid (~1680-1710 cm⁻¹). The absence of a broad -OH stretch from the carboxylic acid is also a strong indicator of reaction completion.

Troubleshooting and Field-Proven Insights

-

Problem: Low or no yield.

-

Cause: Moisture in the reaction flask or solvent. CDI is extremely reactive towards water.

-

Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a fresh bottle of anhydrous THF, preferably from a solvent purification system or a sealed bottle over molecular sieves.

-

-

Problem: Product is oily or sticky, not a crystalline solid.

-

Cause: Incomplete removal of THF or presence of excess imidazole.

-

Solution: Ensure the crude product is dried thoroughly under high vacuum after rotary evaporation. Be meticulous with the washing steps using diethyl ether and hexane to remove the more soluble imidazole byproduct.

-

-

Problem: Melting point is low and broad.

-

Cause: Impurities, likely residual imidazole or unreacted trans-cinnamic acid.

-

Solution: Repeat the washing procedure with cold diethyl ether. If impurities persist, recrystallization from a solvent system like THF/hexane can be attempted, although precipitation is usually sufficient.

-

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable reagent for applications in medicinal chemistry and organic synthesis. The key to success lies in the rigorous exclusion of moisture and the thorough purification of the final product.

References

-

Staab, H. A. (1962). Syntheses Using Heterocycles. Angewandte Chemie International Edition in English, 1(7), 351–367. Available at: [Link]

-

Armstrong, A. (2001). 1,1'-Carbonyldiimidazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, Ltd. (General reference for IR frequencies). Available at: [Link]

N-trans-Cinnamoylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Acylating Agent

In the landscape of chemical biology and synthetic chemistry, N-trans-cinnamoylimidazole stands as a reagent of significant historical and practical importance. While seemingly a simple molecule, its unique combination of reactivity, spectroscopic properties, and selectivity has cemented its role as an invaluable tool, particularly in the study of serine proteases. This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of this compound, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. Beyond a mere recitation of facts, this document delves into the causality behind its utility, empowering the reader to leverage this versatile molecule to its full potential.

Section 1: Molecular Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (2E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one, is an acylimidazole derivative characterized by a planar trans-cinnamoyl group appended to an imidazole ring. This structural arrangement is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O | [1] |

| Molecular Weight | 198.22 g/mol | [2] |

| CAS Number | 1138-15-4 | [2][3] |

| Appearance | White to pale cream or light brown crystalline solid | [1] |

| Melting Point | 127-135 °C | [3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [5] |

| Stability | Moisture sensitive; slowly oxidizes in air and light. | [3][5] |

Section 2: Spectroscopic Signature

The extended conjugation of the cinnamoyl system and the electronic nature of the imidazole ring give this compound a distinct spectroscopic profile, which is instrumental in its application, particularly in enzyme kinetics.

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound provides key information about its functional groups. Noteworthy peaks include the C=O stretching vibration of the acylimidazole, typically found at a higher wavenumber than in simple amides due to the reduced resonance with the imidazole ring. Other significant absorptions correspond to the C=C stretching of the alkene and the aromatic ring, as well as C-H bending vibrations. An available ATR-IR spectrum can be found in the SpectraBase repository.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its structure.

-

¹H NMR: The spectrum is characterized by signals for the protons of the phenyl group, the trans-alkene protons with a large coupling constant (typically >15 Hz), and the protons of the imidazole ring. The chemical shifts of the imidazole protons are sensitive to the electronic environment and can provide insights into intermolecular interactions.

-

¹³C NMR: The carbonyl carbon of the acylimidazole is a key resonance, typically appearing downfield. The spectrum also shows distinct signals for the carbons of the phenyl ring, the alkene, and the imidazole ring.

Section 3: Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The imidazole moiety is a good leaving group, making the cinnamoyl group susceptible to nucleophilic attack.

Caption: Experimental workflow for the synthesis of this compound.

Section 5: Applications in Research and Drug Development

The primary application of this compound remains the active site titration of serine proteases. However, its utility extends to other areas:

-

Enzyme Kinetics: Beyond simple titration, it can be used to study the kinetics of acylation and deacylation, providing insights into enzyme mechanisms and the effects of mutations or inhibitors.

-

Acylating Agent in Organic Synthesis: As a moderately reactive acylating agent, it can be used to introduce the cinnamoyl group onto various nucleophiles under mild conditions. [10]* Chemical Biology Probes: The cinnamoyl group can serve as a scaffold for the development of more complex chemical probes to study enzyme function and inhibition.

Section 6: Handling, Storage, and Safety

This compound is a moisture-sensitive compound and should be stored in a tightly sealed container under a dry, inert atmosphere, preferably refrigerated. [3]It is harmful if swallowed and causes skin and eye irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS). [3]

Conclusion

This compound, though a reagent with a long history, continues to be a cornerstone in the study of enzyme chemistry. Its well-defined reactivity, coupled with its convenient spectroscopic properties, ensures its ongoing relevance in both academic research and industrial drug discovery. A thorough understanding of its chemical properties, structure, and handling, as outlined in this guide, is paramount for its effective and safe utilization. As new enzymatic targets are explored and novel chemical probes are designed, the fundamental principles demonstrated by the application of this compound will undoubtedly continue to inform and inspire future scientific endeavors.

References

- Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 107(25), 7484-7488.

-

Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Retrieved from [Link]

-

Molbase. (n.d.). 1-(Trans-Cinnamoyl)Imidazole. Retrieved from [Link]

- Guthrie, J. P. (1987). Hydration of acylimidazoles: tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1958.

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

- Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society, 96(19), 6158-6165.

- Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz;... Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

- Panteli, V., Saratsioti, M., Stamatis, H., & Voutsas, E. (2015). Solubilities of Cinnamic Acid Esters in Organic Solvents.

-

ResearchGate. (n.d.). UV−vis spectra of trans-CA before and after UV irradiation.... Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Nakabayashi, T. (1961). The SYnthesis of Cinnamoyl Chloride. Journal of the Japan Oil Chemists' Society, 10(3), 154-157.

- The Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(44), 8885-8905.

-

SpectraBase. (n.d.). 1-trans-Cinnamoylimidazole - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

- Chen, J. Z., et al. (2019). One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC).

-

ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

Bio-Rad. (n.d.). Spectroscopy. Retrieved from [Link]

-

JETIR. (n.d.). SPECTROSCOPIC STUDIES OF MOLECULES IN TRANSDERMAL AND CONTROLLED DRUG DELIVERY SYSTEMS. Retrieved from [Link]

Sources

- 1. CAS 1138-15-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(trans-Cinnamoyl)imidazole , 98 , 1138-15-4 - CookeChem [cookechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS 1138-15-4 MFCD00005288-1-(Trans-Cinnamoyl)Imidazole N-反式-肉桂酸基咪唑 -LabNovo [labnovo.com]

- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

N-trans-Cinnamoylimidazole mechanism of action in enzyme catalysis

An In-Depth Technical Guide to the Mechanism of N-trans-Cinnamoylimidazole in Enzyme Catalysis

Abstract

This compound (NCI) has long served as a cornerstone model substrate in the field of enzymology, particularly for the study of serine proteases like α-chymotrypsin. Its unique chemical properties and the distinct biphasic kinetics it exhibits upon hydrolysis provide a powerful tool for elucidating fundamental principles of enzyme catalysis. This guide offers a detailed exploration of the molecular mechanism of NCI hydrolysis by chymotrypsin, presenting it as a paradigm of covalent catalysis. We will dissect the roles of the catalytic triad, the formation of the acyl-enzyme intermediate, and the rationale behind its application in critical experimental protocols such as active site titration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic enzyme-substrate system and its practical applications in kinetic analysis and inhibitor screening.

Introduction: The Significance of this compound

This compound is an acylating agent that has become an invaluable tool for probing the active sites of serine proteases. Its utility stems from a combination of factors:

-

Structural Analogy: While not a peptide, NCI mimics a substrate by presenting a reactive carbonyl group susceptible to nucleophilic attack.

-

Spectroscopic Handle: The trans-cinnamoyl group possesses distinct spectrophotometric properties. The formation of the cinnamoyl-enzyme intermediate results in a significant and easily monitored change in absorbance, allowing for real-time kinetic analysis.[1]

-

Biphasic Kinetics: The reaction of NCI with chymotrypsin proceeds through a well-defined two-step mechanism, allowing for the separate investigation of the acylation and deacylation steps of catalysis.[1][2] This biphasic nature is key to its use in quantifying active enzyme concentration.

The interaction between NCI and α-chymotrypsin is a canonical example of the "ping-pong" mechanism, a hallmark of many enzymes that form a covalent intermediate.[2]

The Molecular Mechanism: A Two-Act Play

The hydrolysis of this compound by α-chymotrypsin is not a single event but a sequential, two-part process involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. The enzyme's active site, featuring the iconic catalytic triad (Serine-195, Histidine-57, and Aspartate-102), is the stage for this reaction.[3][4]

Act I: Acylation (The Fast "Burst" Phase)

The first phase is a rapid acylation of the enzyme, where the cinnamoyl group is transferred from imidazole to the active site Ser-195.

-

Substrate Binding: NCI binds to the hydrophobic active site pocket of chymotrypsin. The enzyme shows a strong preference for the trans isomer over the cis form, highlighting the geometric specificity of the active site.[1][5]

-

Nucleophilic Attack: The catalytic triad orchestrates a powerful nucleophilic attack. Asp-102 orients His-57, which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.[3][6][7] This transforms the serine into a highly reactive alkoxide ion.

-

Tetrahedral Intermediate Formation: The activated Ser-195 attacks the carbonyl carbon of NCI. This forms a short-lived, unstable tetrahedral intermediate.[8] The negative charge on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from backbone amide groups in a region known as the "oxyanion hole."

-

Intermediate Collapse & Product 1 Release: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the imidazole nitrogen is broken. Imidazole, acting as the first leaving group, is protonated by His-57 (which now acts as a general acid) and is released from the active site.

-

Acyl-Enzyme Formation: The result is a stable trans-cinnamoyl-α-chymotrypsin intermediate , where the cinnamoyl group is covalently attached to Ser-195 via an ester linkage.[1] This entire acylation process is very fast and leads to a rapid "burst" of product formation (measured as the appearance of the acyl-enzyme) that is stoichiometric with the number of active enzyme molecules.

Act II: Deacylation (The Slow, Rate-Limiting Phase)

The second phase is the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme. This step is significantly slower than acylation and is therefore the rate-limiting step of the overall catalytic cycle.[2]

-

Water Enters: A water molecule from the solvent enters the active site, displacing the released imidazole.

-

Activation of Water: His-57, now reset to its basic form, acts as a general base again, abstracting a proton from the incoming water molecule. This generates a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the cinnamoyl-enzyme ester linkage.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, with the oxyanion once again stabilized by the oxyanion hole.

-

Intermediate Collapse & Product 2 Release: This intermediate collapses, breaking the covalent ester bond between the cinnamoyl group and Ser-195. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. The final product, trans-cinnamic acid, is released from the active site.

-

Enzyme Regeneration: The enzyme returns to its native state, ready to begin another catalytic cycle.

This complete mechanism elegantly demonstrates how the enzyme machinery works in a coordinated fashion to break an amide-like bond and then an ester bond, using the same catalytic residues for different roles in each step.

Caption: The Ping-Pong mechanism of NCI hydrolysis by chymotrypsin.

Experimental Protocols & Applications

The distinct kinetic profile of NCI makes it an ideal reagent for quantifying the concentration of active enzyme, a critical parameter for accurate kinetic studies and inhibitor characterization.

Active Site Titration of α-Chymotrypsin

Principle: This protocol leverages the rapid acylation step. A stoichiometric amount of NCI is added to a known total concentration of enzyme. The magnitude of the initial rapid "burst" of absorbance change, corresponding to the formation of the cinnamoyl-enzyme intermediate, is directly proportional to the concentration of catalytically active enzyme molecules. This allows for a precise determination of the active enzyme concentration, distinguishing it from inactive or denatured protein.[9]

Methodology:

-

Reagent Preparation:

-

Enzyme Stock: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a low pH buffer (e.g., 1 mM HCl) to ensure stability. Determine the total protein concentration using absorbance at 280 nm.

-

Assay Buffer: Prepare a suitable buffer for the assay, typically at or near the enzyme's optimal pH, such as 50 mM Tris-HCl, pH 8.0.

-

NCI Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry organic solvent like acetonitrile. This is crucial as NCI can hydrolyze spontaneously in aqueous solutions.

-

-

Spectrophotometer Setup:

-

Set a spectrophotometer to monitor the absorbance change at a wavelength where the cinnamoyl-enzyme intermediate absorbs strongly, typically around 330-350 nm.

-

Equilibrate the cuvette holder to a constant temperature, usually 25°C.

-

-

Experimental Execution:

-

Add the assay buffer to a cuvette and zero the spectrophotometer.

-

Add a known volume of the enzyme stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 5-10 µM).

-

Initiate the reaction by adding a small volume of the NCI stock solution. The NCI should be in stoichiometric excess to ensure all active enzyme is acylated.

-

Immediately begin recording the absorbance as a function of time. Data should be collected rapidly for the first 1-2 minutes to capture the burst phase, followed by slower collection to observe the steady-state phase.

-

-

Data Analysis:

-

Plot Absorbance vs. Time. The resulting curve will show an initial rapid increase (the burst) followed by a slower, linear increase (the steady-state turnover).

-

Extrapolate the linear steady-state portion of the curve back to time zero.

-

The difference between the y-intercept of this extrapolated line and the initial absorbance (at t=0) represents the magnitude of the burst (ΔA_burst).

-

Calculate the concentration of active enzyme using the Beer-Lambert law: [Active Enzyme] = ΔA_burst / (Δε * l) where Δε is the difference in molar extinction coefficient between the cinnamoyl-enzyme and the free enzyme, and l is the path length of the cuvette.

-

Caption: Experimental workflow for active site titration using NCI.

Application in Inhibitor Studies

Once the active enzyme concentration is known, NCI can be used as the substrate to study enzyme inhibitors. In these assays, the rate of the slow, steady-state deacylation step is measured in the presence and absence of a potential inhibitor. By measuring the reaction velocity at various substrate and inhibitor concentrations, key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive) can be determined.[10][11]

Data Summary & Key Parameters

The kinetic behavior of the chymotrypsin-NCI interaction can be summarized by the following parameters. The values are pH-dependent, reflecting the ionization state of His-57.[1][8]

| Parameter | Description | Typical Value (pH ~7-8) | Significance |

| k₂ (k_acylation) | First-order rate constant for acylation | Fast (> 1 s⁻¹) | Governs the speed of the initial burst. |

| k₃ (k_deacylation) | First-order rate constant for deacylation | Slow (~0.01-0.05 s⁻¹) | Rate-limiting step; determines the steady-state turnover rate (k_cat). |

| K_s | Substrate binding affinity (dissociation constant) | Micromolar range | Reflects the initial non-covalent binding of NCI to the enzyme. |

| K_m (Michaelis Constant) | Apparent substrate affinity under steady-state | K_s * (k₃ / (k₂ + k₃)) | A complex constant reflecting multiple steps. Since k₂ >> k₃, K_m is much lower than K_s. |

| k_cat | Catalytic constant (turnover number) | Equal to k₃ | The maximum number of substrate molecules converted to product per enzyme molecule per second. |

Conclusion

The reaction between this compound and α-chymotrypsin is a masterclass in enzyme catalytic mechanisms. It provides a clear, experimentally accessible window into the processes of covalent catalysis, the function of a catalytic triad, and the concept of a rate-limiting step. The distinct separation of its fast acylation and slow deacylation phases not only deepens our fundamental understanding but also provides an indispensable practical tool for the quantitative analysis of enzyme activity. For any researcher in enzymology or drug development, a thorough grasp of the NCI mechanism is not merely academic; it is foundational to the design and interpretation of robust kinetic experiments and inhibition assays.

References

-

Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986. [Link]

-

Somorin, O., & Lapanje, S. (1979). New reagents for spectral titration of active site of chymotrypsin. Acta Biologica et Medica Germanica, 38(11-12), 1629-1633. [Link]

-

Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

-

Martinek, K., Varfolomeyev, S. D., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. European Journal of Biochemistry, 19(2), 242-249. [Link]

-

Varfolomeyev, S. D., Klibanov, A. M., Martinek, K., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 15(2), 118-120. [Link]

-

Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with N-trans-cinnamoyl-imidazole. Biochemical Journal, 63(4), 656–661. [Link]

-

Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

-

AK Lectures. Reaction Mechanism of Chymotrypsin. [Link]

-

Houston, J. B., & Kenworthy, K. E. (2000). Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. Drug Metabolism and Disposition, 28(3), 246–256. [Link]

-

Robillard, G., & Shulman, R. G. (1972). High Resolution Nuclear Magnetic Resonance Studies of the Active Site of Chymotrypsin. I. The Hydrogen Bonded Protons of the Catalytic Triad. Journal of Molecular Biology, 71(2), 507-511. [Link]

-

AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. [Link]

-

Pearson Education. Chymotrypsin's Catalytic Mechanism. [Link]

-

Ronsin, G., et al. (2014). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports, 4, 5965. [Link]

-

Western Washington University. Chapter 7: Catalytic Mechanisms of Enzymes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aklectures.com [aklectures.com]

- 4. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole | Semantic Scholar [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. cdn.wou.edu [cdn.wou.edu]

- 8. Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-trans-Cinnamoylimidazole: An Acylating Agent for Probing Serine Protease Activity

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of N-trans-cinnamoylimidazole (N-TCI) as a highly effective active-site-directed reagent for the study of serine proteases. Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, making them prime targets for biochemical investigation and drug development.[1][2] N-TCI serves as a powerful tool for researchers by enabling the precise determination of active enzyme concentration through a phenomenon known as "burst" kinetics. This guide will elucidate the underlying reaction mechanism, provide detailed experimental protocols for its application with the model serine protease α-chymotrypsin, discuss the kinetic principles, and present a framework for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to employ N-TCI for the quantitative analysis of serine protease activity.

Introduction: The Challenge of Quantifying Active Enzyme

Serine proteases, characterized by a highly reactive serine residue within their catalytic triad (Ser, His, Asp), are fundamental to processes ranging from digestion (e.g., trypsin, chymotrypsin) to blood coagulation (e.g., thrombin).[1][3][4] A significant challenge in enzymology is that the total protein concentration of an enzyme preparation does not necessarily equal the concentration of catalytically active enzyme. Denaturation, improper folding, or autolysis can lead to a population of inactive enzyme molecules. Therefore, methods that specifically titrate the active sites are essential for accurate kinetic analysis and inhibitor screening.

Active-site-directed reagents are designed to react stoichiometrically with the functional active site of an enzyme. This compound is a classic example of such a reagent, which functions as an acylating agent. It exploits the catalytic mechanism of serine proteases to form a transient, yet detectable, covalent intermediate.[5][6] The unique spectral properties of the cinnamoyl group allow for the real-time monitoring of this interaction, providing a direct measure of functional enzyme concentration.

The Two-Step Catalytic Mechanism of N-TCI

The reaction between a serine protease, such as α-chymotrypsin, and this compound proceeds via a two-step mechanism that is characteristic of many serine protease substrates: a rapid acylation phase followed by a much slower deacylation phase.[5][7][8]

Step 1: Acylation (The "Burst") The reaction is initiated when the N-TCI substrate binds to the enzyme's active site. The catalytic triad facilitates the nucleophilic attack of the Serine-195 hydroxyl group on the carbonyl carbon of the cinnamoyl moiety.[3][8] The imidazole portion of N-TCI is an excellent leaving group. This results in the rapid formation of a stable covalent acyl-enzyme intermediate (trans-cinnamoyl-chymotrypsin) and the stoichiometric release of one molecule of imidazole per active enzyme molecule.[5][6] This initial, rapid phase is often referred to as the "burst" because it occurs much faster than the subsequent catalytic turnover.

Step 2: Deacylation (Rate-Limiting Step) The cinnamoyl-enzyme intermediate is relatively stable due to the electronic properties and conformation of the trans-cinnamoyl group within the active site. The subsequent hydrolysis of this intermediate by a water molecule is very slow.[9][10] This deacylation step regenerates the free, active enzyme and releases trans-cinnamic acid. Because deacylation is the rate-limiting step, the acyl-enzyme intermediate accumulates quantitatively, allowing for its direct observation.[5][11]

The differing reactivity of stereoisomers is noteworthy; this compound reacts more readily with the α-chymotrypsin active center than its cis-counterpart, highlighting the specificity of the enzyme's active site.[5]

Caption: Figure 1: N-TCI Reaction Mechanism with Serine Protease.

Kinetic Profile: Active Site Titration

When the reaction is monitored spectrophotometrically by observing the formation of the cinnamoyl-enzyme intermediate (typically around 330-350 nm), a distinct kinetic profile emerges. There is an initial rapid increase in absorbance (the "burst") corresponding to the acylation of all available active enzyme sites. This is followed by a much slower, linear increase in absorbance, which represents the slow, steady-state rate of deacylation and subsequent re-acylation.

By extrapolating the linear, steady-state portion of the progress curve back to time zero, the y-intercept gives the magnitude of the "burst" (ΔA_burst). This change in absorbance is directly proportional to the concentration of the acyl-enzyme intermediate formed, and thus to the concentration of active enzyme in the sample. This technique is known as active site titration.[12][13]

Experimental Protocol: Active Site Titration of α-Chymotrypsin

This protocol provides a validated methodology for determining the concentration of active α-chymotrypsin.

4.1 Reagents and Materials

-

α-Chymotrypsin from bovine pancreas

-

This compound (N-TCI)

-

Tris-HCl buffer (e.g., 50 mM Tris, 20 mM CaCl₂, pH 7.8)

-

Acetonitrile or DMSO (for N-TCI stock)

-

1 M HCl (for stopping the reaction, optional)

-

UV-Vis Spectrophotometer with temperature control (25°C)

-

Matched quartz cuvettes

4.2 Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin of approximately 1 mg/mL in 1 mM HCl.[14] Store on ice. The exact concentration will be determined by this titration.

-

N-TCI Stock Solution: Prepare a 10 mM stock solution of N-TCI in dry acetonitrile. Causality Note: N-TCI is susceptible to hydrolysis, so a dry aprotic solvent is required for the stock solution to ensure its stability.

-

Buffer: Prepare the Tris-HCl buffer and adjust the pH to 7.8. The inclusion of CaCl₂ helps stabilize the enzyme. The pH of ~7.8 is chosen because the catalytic histidine (pKa ≈ 7) must be deprotonated for efficient acylation.[5][11]

4.3 Spectrophotometric Assay Procedure

Caption: Figure 2: Workflow for Active Site Titration.

-

Set the spectrophotometer to monitor absorbance at the λ_max for the cinnamoyl-enzyme intermediate (e.g., ~335 nm) and equilibrate the cell holder to 25°C.

-

In a 1 mL cuvette, add 950 µL of the Tris-HCl buffer.

-

Add 50 µL of the chymotrypsin stock solution to the cuvette. Mix gently by inversion and incubate for 3-5 minutes to allow for temperature equilibration.

-

Place the cuvette in the spectrophotometer and zero the instrument (autozero).

-

To initiate the reaction, add 10 µL of the 10 mM N-TCI stock solution. Causality Note: The final N-TCI concentration (100 µM) should be in significant excess over the expected enzyme concentration to ensure pseudo-first-order conditions for the acylation step.

-

Immediately start recording the absorbance at ~335 nm every 5-10 seconds for at least 5 minutes.

4.4 Data Analysis and Calculation

-

Plot the absorbance as a function of time.

-

Identify the linear, slow steady-state phase (e.g., from 60 to 300 seconds).

-

Perform a linear regression on this steady-state portion of the data.

-

Extrapolate the resulting line back to time t=0. The y-intercept represents the burst magnitude (ΔA_burst).

-

Calculate the concentration of active enzyme using the Beer-Lambert law:

[Active Enzyme] = ΔA_burst / (ε * l)

Where:

-

ΔA_burst is the magnitude of the absorbance burst.

-

ε is the molar extinction coefficient for the cinnamoyl-enzyme intermediate at the measured wavelength.

-

l is the path length of the cuvette (typically 1 cm).

-

| Parameter | Typical Value | Purpose |

| Enzyme Concentration (approx.) | 20-50 µM | Ensures a measurable absorbance change. |

| N-TCI Concentration (final) | 100-200 µM | Provides substrate saturation for the burst phase. |

| pH | 7.5 - 8.0 | Optimal for catalytic activity of His-57.[5] |

| Temperature | 25°C | Standard condition for kinetic assays.[5] |

| Wavelength (λ) | ~335 nm | λ_max for observing the acyl-enzyme intermediate. |

| Molar Extinction Coefficient (ε) | Varies by protease | Must be determined or sourced from literature for the specific acyl-enzyme. |

Table 1: Typical Parameters for α-Chymotrypsin Titration with N-TCI.

Synthesis of this compound

For research applications requiring custom synthesis, N-TCI can be prepared from trans-cinnamoyl chloride and imidazole. A general procedure involves dissolving trans-cinnamoyl chloride in a dry, aprotic solvent like benzene or tetrahydrofuran. An equimolar amount of imidazole, often with a slight excess of a non-nucleophilic base like pyridine to scavenge the generated HCl, is added to the solution.[9] The reaction mixture is typically stirred, and the resulting product can be purified by recrystallization after washing to remove salts.[9] The integrity of the trans double bond can be confirmed using proton NMR, which should show a coupling constant between the vinyl protons of 15-17 Hz.[9]

Advantages and Key Considerations

Advantages:

-

Stoichiometric Titration: Provides a direct and accurate measure of the concentration of catalytically competent enzyme molecules, not just total protein.

-

Mechanistic Insight: The biphasic kinetic profile provides clear evidence for a multi-step catalytic mechanism involving an acyl-enzyme intermediate.[11]

-

Simplicity: The experiment is rapid and can be performed with a standard UV-Vis spectrophotometer.[15]

Considerations:

-

Reagent Stability: N-TCI is sensitive to hydrolysis. Stock solutions should be prepared in a dry aprotic solvent and stored under desiccated conditions.

-

pH Dependence: The acylation rate is highly pH-dependent, reflecting the ionization state of the catalytic histidine.[5][6] Assays must be performed in well-buffered solutions at a consistent pH.

-

Extinction Coefficient: An accurate molar extinction coefficient for the specific acyl-enzyme intermediate under the exact assay conditions is critical for an accurate concentration determination. This value may need to be determined experimentally or obtained from a reliable source.

Conclusion

This compound remains a cornerstone reagent in the field of enzymology for the study of serine proteases. Its ability to act as a specific acylating agent, forming a spectrally distinct and relatively stable intermediate, allows for a straightforward and precise quantification of active enzyme sites. The characteristic "burst" kinetics it produces not only facilitates this titration but also serves as a powerful demonstration of the fundamental acylation-deacylation mechanism employed by this critical class of enzymes. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively leverage N-TCI to achieve greater accuracy and insight in their studies of serine protease function and inhibition.

References

- Gerig, J. T., & McLeod, R. S. (1975). Deacylation of Fluorine-substituted trans-Cinnamoyl-α-chymotrypsins. Canadian Journal of Chemistry, 53(4), 513-517.

- Gerig, J. T., & McLeod, R. S. (1975). Deacylation of Fluorine-substituted trans-Cinnamoyl-α-chymotrypsins. cdnsciencepub.com.

- Rotello, V. M., et al. (2001). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 98(19), 10676-10680.

- Kumar, A., & Bhardwaj, A. (1990). New reagents for spectral titration of active site of chymotrypsin. PubMed.

- Lively, M. O., et al. (1979). Synthesis and Characterization of a New Fluorogenic Active-Site Titrant of Serine Proteases. Analytical Biochemistry, 100(1), 135-143.

- Golubow, J., & Martin, A. E. (1958). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 233(4), 1125-1128.

- Berezin, I. V., et al. (1970). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 10(2), 115-118.

- Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986.

- Pearson Education. (n.d.). Chymotrypsin's Catalytic Mechanism. Pearson+.

- Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay. Worthington Biochemical.

- Chemistry LibreTexts. (2019). B3. Chymotrypsin. Chemistry LibreTexts.

- Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

- Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515.

- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.

- Kossiakoff, A. A., & Spencer, S. A. (1981). alpha-Chymotrypsin deacylation: temperature dependence of hydrolysis and transesterification reactions. Biochemistry, 20(5), 1401-1408.

- PDB-101. (n.d.). Serine Proteases. RCSB PDB.

- Wikipedia. (n.d.). Serine protease. Wikipedia.

- Bone, R., et al. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences, 103(18), 6828-6833.

Sources

- 1. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]

- 2. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. New reagents for spectral titration of active site of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of a new fluorogenic active-site titrant of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. researchgate.net [researchgate.net]

The Titrating Agent of Discovery: A Technical Guide to N-trans-Cinnamoylimidazole in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-trans-cinnamoylimidazole, a pivotal reagent in the history of enzyme kinetics and mechanistic studies. From its initial synthesis to its application in the active site titration of serine proteases, this document elucidates the discovery, mechanism of action, and practical application of this compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes historical context with detailed experimental protocols, offering field-proven insights for contemporary researchers. We will delve into the chemical properties of this compound, its role in elucidating the acyl-enzyme intermediate in serine protease catalysis, and provide comprehensive, step-by-step methodologies for its synthesis and use in determining the concentration of active enzyme sites.

Introduction: The Serine Protease Challenge and the Dawn of Active Site Titration

Serine proteases, a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation, presented a significant challenge to early 20th-century biochemists.[1] While the catalytic activity of these enzymes was readily observed, determining the precise concentration of functional enzyme molecules in a given preparation was a major hurdle. This limitation hampered the accurate determination of kinetic parameters and the elucidation of catalytic mechanisms. The central issue was the presence of inactive enzyme forms, which rendered simple protein concentration measurements unreliable for quantifying catalytic potential.

The development of active site-directed reagents revolutionized the study of serine proteases. These molecules were designed to react stoichiometrically with the active site of the enzyme, allowing for a direct "titration" of the functional enzyme concentration. This compound emerged as a landmark compound in this field, providing a simple and elegant spectrophotometric method for this purpose. Its discovery and application were instrumental in solidifying the concept of the acyl-enzyme intermediate, a cornerstone of our understanding of serine protease catalysis.[2][3]

The Discovery and Chemical Properties of this compound

The pioneering work of G. R. Schonbaum, B. Zerner, and M. L. Bender in the early 1960s led to the introduction of this compound as a tool for studying α-chymotrypsin.[2][3] Their research was driven by the need for a reagent that could rapidly acylate the active site serine of the enzyme, forming a stable, spectroscopically distinct intermediate.

Chemical Structure and Properties:

This compound is an acyl imidazole derivative of trans-cinnamic acid. The key features of its structure are the reactive acyl-imidazole bond and the trans-cinnamoyl group, which possesses a distinct ultraviolet absorbance spectrum.

-

Molecular Formula: C₁₂H₁₀N₂O

-

Molecular Weight: 198.22 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in organic solvents such as benzene and dimethylformamide. Its solubility in aqueous buffers is limited but sufficient for enzymatic assays.

The reactivity of the acyl-imidazole bond is crucial to its function. The imidazole leaving group is a good leaving group, facilitating the nucleophilic attack by the active site serine of the protease.

Mechanism of Action: Unveiling the Acyl-Enzyme Intermediate

The interaction of this compound with a serine protease, such as chymotrypsin, proceeds via a two-step mechanism that was elegantly demonstrated by the work of Bender and his colleagues. This mechanism involves a rapid acylation of the enzyme's active site, followed by a much slower deacylation step.[4]

Step 1: Acylation (The "Burst" Phase)

Upon introduction of this compound to a solution of chymotrypsin, the serine-195 residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the cinnamoylimidazole. This results in the rapid formation of a covalent cinnamoyl-enzyme intermediate and the release of imidazole. This acylation step is significantly faster than the subsequent hydrolysis of the intermediate.

Step 2: Deacylation (The "Steady-State" Phase)

The cinnamoyl-enzyme intermediate is relatively stable but will eventually be hydrolyzed by a water molecule, releasing trans-cinnamic acid and regenerating the free, active enzyme. This deacylation step is the rate-limiting step in the overall catalytic cycle.

The key to the utility of this compound in active site titration lies in the distinct spectral properties of the cinnamoyl-enzyme intermediate compared to the free enzyme and the initial substrate. This allows for the spectrophotometric monitoring of the initial "burst" of product formation, which corresponds to the stoichiometric acylation of all active enzyme molecules.

Diagram of the Reaction Mechanism of this compound with Chymotrypsin:

Caption: Reaction pathway of chymotrypsin with this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the original method described by Schonbaum, Zerner, and Bender.[3]

Materials:

-

trans-Cinnamoyl chloride

-

Imidazole

-

Anhydrous benzene (or a suitable less toxic alternative like anhydrous toluene)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend imidazole (20 mmoles) in 80 mL of anhydrous benzene.

-

Cool the suspension in an ice bath with vigorous stirring.

-

Dissolve trans-cinnamoyl chloride (10 mmoles) in 20 mL of anhydrous benzene.

-

Slowly add the cinnamoyl chloride solution to the cooled imidazole suspension over a period of 10-15 minutes using a dropping funnel. Maintain the temperature at approximately 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (around 25°C).

-

Continue stirring for an additional 30 minutes.

-

The reaction mixture will contain the product, this compound, and imidazole hydrochloride as a precipitate.

-

Filter the mixture to remove the imidazole hydrochloride precipitate.

-

The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Self-Validation: The purity of the synthesized this compound can be verified by melting point determination and spectroscopic methods such as ¹H NMR and IR spectroscopy.

Active Site Titration of α-Chymotrypsin

This protocol outlines the spectrophotometric determination of the concentration of active α-chymotrypsin using this compound.[2][3]

Materials:

-

α-Chymotrypsin solution of unknown active concentration

-

This compound stock solution in a suitable organic solvent (e.g., acetonitrile)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a solution of α-chymotrypsin in the buffer. The exact protein concentration should be determined by a standard method (e.g., absorbance at 280 nm), though this will not represent the active concentration.

-

Set the spectrophotometer to monitor the absorbance change at a wavelength where the cinnamoyl-enzyme intermediate has a significant absorbance, while the starting material and free enzyme have minimal absorbance. A wavelength of 335 nm is commonly used.[3]

-

In a cuvette, mix the chymotrypsin solution with the buffer to a final volume of, for example, 1 mL.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. The final concentration of the titrant should be in excess of the estimated enzyme concentration.

-

Immediately start recording the absorbance at 335 nm over time.

-

You will observe an initial rapid increase in absorbance (the "burst") which then plateaus or increases at a much slower rate (the steady-state phase).

-

The magnitude of the "burst" (ΔA) is the difference between the initial absorbance and the absorbance at the end of the rapid phase.

Calculation of Active Enzyme Concentration:

The concentration of active enzyme ([E]₀) can be calculated using the Beer-Lambert law:

[E]₀ = ΔA / (ε * l)

Where:

-

ΔA is the magnitude of the absorbance burst.

-

ε is the molar extinction coefficient of the cinnamoyl-chymotrypsin intermediate at the measurement wavelength.

-

l is the path length of the cuvette (typically 1 cm).

Self-Validation: The titration should be repeated with different concentrations of the enzyme preparation. A linear relationship between the magnitude of the burst and the volume of the enzyme solution used validates the assay.

Diagram of the Active Site Titration Workflow:

Caption: Workflow for active site titration of α-chymotrypsin.

Quantitative Data

The following table summarizes key kinetic and spectral parameters associated with the interaction of this compound with α-chymotrypsin.

| Parameter | Value | Conditions | Reference |

| Wavelength of Max. Absorbance Change | 335 nm | pH 7.5 | [3] |

| **k_acylation (k₂) ** | > 1 s⁻¹ | pH 7.8 | [5] |

| k_deacylation (k₃) | ~0.003 s⁻¹ | pH 7.8 | [5] |

Note: The exact molar extinction coefficient for the cinnamoyl-chymotrypsin intermediate at 335 nm is not consistently reported across the literature but is implicitly used in the original titration method. Researchers should standardize their assay with a known active enzyme standard if high accuracy is required.

Legacy and Impact on Biochemical Research

The development of this compound and the active site titration method had a profound impact on the field of enzymology.

-

Quantitative Enzymology: It provided a robust and accessible method for determining the concentration of active enzyme, which is a prerequisite for accurate kinetic analysis. This allowed for the reliable determination of Michaelis-Menten constants (Km and kcat) and inhibitor constants (Ki).[5]

-

Mechanistic Insights: The clear observation of a "burst" of product formation provided compelling evidence for the existence of a covalent acyl-enzyme intermediate in the catalytic cycle of serine proteases. This supported the two-step "ping-pong" kinetic mechanism.

-

Foundation for Further Research: The principles established with this compound paved the way for the development of a wide range of other active site-directed reagents and inhibitors for various enzyme classes, which are now indispensable tools in drug discovery and chemical biology.

Conclusion

This compound stands as a testament to the power of chemical tools in unraveling complex biological mechanisms. Its discovery was not merely the synthesis of a new compound but the creation of a key that unlocked a deeper understanding of enzyme catalysis. For contemporary researchers, the story of this compound serves as a powerful reminder of the importance of rigorous quantitative analysis and the creative design of chemical probes to illuminate the intricate workings of the cell. The protocols and principles outlined in this guide continue to be relevant, providing a solid foundation for the study of proteases and the development of novel therapeutic agents.

References

-

Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The spectrophotometric determination of the operational normality of an alpha-chymotrypsin solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

-

Bender, M. L., & Kézdy, F. J. (1965). The mechanism of action of proteolytic enzymes. Annual Review of Biochemistry, 34(1), 49-76. [Link]

-

Philipp, M., Pollack, R. M., & Bender, M. L. (1973). Influence of leaving-group electronic effect on alpha-chymotrypsin: catalytic constants of specific substrates. Proceedings of the National Academy of Sciences, 70(2), 517-520. [Link]

-

Tanizawa, K., & Bender, M. L. (1974). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 76(4), 977-986. [Link]

-

Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

-

Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Stoops, J. K. (1966). The determination of the concentration of hydrolytic enzyme solutions: alpha-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

- Fersht, A. (1985). Enzyme structure and mechanism. WH Freeman.

- Walsh, C. (1979).

-

Kézdy, F. J., & Bender, M. L. (1962). The kinetics of the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 1(6), 1097-1106. [Link]

-

Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350-357. [Link]

Sources

- 1. [PDF] Acylation of alpha-chymotrypsin by oxygen and sulfur esters of specific substrates: kinetic evidence for a tetrahedral intermediate. | Semantic Scholar [semanticscholar.org]

- 2. The spectrophotometric determination of the operational normality of an alpha-chymotrypsin solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-trans-Cinnamoylimidazole: A Guide to UV-Vis and NMR Analysis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-trans-cinnamoylimidazole, a key reagent and intermediate in organic synthesis. We delve into the fundamental principles and practical applications of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation and purity assessment of this molecule. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the causality behind analytical choices. By integrating theoretical concepts with practical insights, this guide serves as an authoritative reference for confirming the molecular identity of this compound.

Introduction: The Molecular Profile of this compound

This compound (C₁₂H₁₀N₂O) is an activated derivative of cinnamic acid.[1][2] The imidazole moiety acts as an excellent leaving group, making the compound a highly efficient acylating agent, particularly in the synthesis of amides and esters under mild conditions. Its structure features three key components: a phenyl ring, a trans-α,β-unsaturated carbonyl system, and an imidazole ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Accurate characterization is paramount to ensure the compound's identity and purity, which directly impacts reaction yields and the integrity of downstream products. UV-Vis spectroscopy provides crucial information about the conjugated π-system, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.[3]

Caption: Chemical structure of this compound.

UV-Vis Spectroscopic Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites electrons within the extended conjugated system formed by the phenyl ring and the α,β-unsaturated carbonyl group (the cinnamoyl chromophore).

Theoretical Principles: Electronic Transitions

The most significant electronic transition observed is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This high-energy transition is characteristic of conjugated systems and results in a strong absorption band (high molar absorptivity, ε) in the UV region. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the polarity of the solvent.[4][5]

Caption: Diagram of the primary electronic transition.

A phenomenon known as solvatochromism, the change in λmax with solvent polarity, is often observed.[6] For π → π* transitions, polar solvents can stabilize both the ground and excited states, often leading to a slight red shift (bathochromic shift) in the λmax as solvent polarity increases.[7][8][9][10]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically >230 nm). Ethanol or acetonitrile are suitable choices.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data and Interpretation

The primary π → π* transition for the cinnamoyl chromophore is expected to produce a strong absorption peak.

| Parameter | Expected Value | Rationale |

| λmax | ~280 - 310 nm | This range is characteristic of the extended cinnamoyl conjugated system. The exact value can shift depending on the solvent used. |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | The high value is indicative of a highly probable π → π* transition. |

NMR Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.[11][12]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Expected Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and imidazole protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Vinylic H (C=CH-Ph) | ~7.8 - 8.0 | Doublet | ~15-16 Hz | 1H | Deshielded by the adjacent phenyl ring and carbonyl group. |

| Vinylic H (-CO-CH=) | ~6.8 - 7.0 | Doublet | ~15-16 Hz | 1H | Shielded relative to its vinylic partner but deshielded by the carbonyl. |

| Phenyl H (ortho, meta, para) | ~7.3 - 7.6 | Multiplet | - | 5H | Typical aromatic region. The ortho protons may be slightly more deshielded. |

| Imidazole H (H2) | ~8.0 - 8.2 | Singlet (or triplet) | - | 1H | Deshielded due to two adjacent electronegative nitrogen atoms. |

| Imidazole H (H4, H5) | ~7.1 - 7.5 | Multiplet | - | 2H | Less deshielded than H2. May appear as two distinct signals. |

-

Key Diagnostic Feature: The most telling feature is the coupling constant between the two vinylic protons. A large J value of ~15-16 Hz is definitive proof of a trans configuration around the double bond.[13][14][15][16][17] A cis configuration would exhibit a much smaller coupling constant (typically 6-12 Hz).[14][16]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is identical to that for ¹H NMR. Data is acquired using a broadband proton-decoupled pulse sequence to produce a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Expected Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~165 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| Vinylic C (β-carbon, C-Ph) | ~145 - 150 | Deshielded due to conjugation with the phenyl ring. |

| Vinylic C (α-carbon, C-CO) | ~118 - 125 | Shielded relative to the β-carbon, a characteristic of α,β-unsaturated carbonyls.[18] |

| Phenyl C (ipso) | ~134 - 136 | Quaternary carbon attached to the vinyl group. |

| Phenyl C (ortho, meta, para) | ~128 - 132 | Standard aromatic carbon region. |

| Imidazole C (C2) | ~136 - 138 | Deshielded due to two adjacent nitrogen atoms. |

| Imidazole C (C4, C5) | ~117 - 130 | Typical chemical shifts for imidazole carbons C4 and C5. |

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of multiple techniques. The workflow below ensures a validated structural assignment.

Caption: Workflow for integrated spectroscopic characterization.

-